molecular formula C24H23N3O5S B11667605 methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate

methyl 4-[(E)-{2-[(4-{[(methylsulfonyl)(phenyl)amino]methyl}phenyl)carbonyl]hydrazinylidene}methyl]benzoate

Cat. No.: B11667605
M. Wt: 465.5 g/mol
InChI Key: UKRJPSCAFWVXJJ-PCLIKHOPSA-N
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Description

METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, a formamido group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines .

Scientific Research Applications

METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity, while the formamido group can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-[({4-[(N-PHENYLMETHANESULFONAMIDO)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both sulfonamide and formamido groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

methyl 4-[(E)-[[4-[(N-methylsulfonylanilino)methyl]benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C24H23N3O5S/c1-32-24(29)21-14-8-18(9-15-21)16-25-26-23(28)20-12-10-19(11-13-20)17-27(33(2,30)31)22-6-4-3-5-7-22/h3-16H,17H2,1-2H3,(H,26,28)/b25-16+

InChI Key

UKRJPSCAFWVXJJ-PCLIKHOPSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C

Origin of Product

United States

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